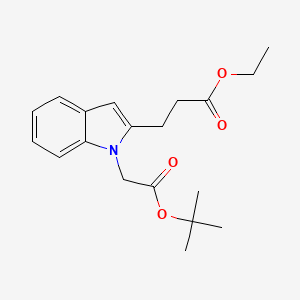

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate

Vue d'ensemble

Description

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with a propanoate ester and a tert-butoxy group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Propanoate Ester: The propanoate ester group can be introduced through esterification reactions, where the indole derivative reacts with ethyl propanoate in the presence of a catalyst such as sulfuric acid.

Addition of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Cyclization Reactions

This compound undergoes cyclization under basic conditions to form indole-fused heterocycles. For example:

-

Reagents/Conditions : KCO (3 equiv), γ-bromocrotonate (1.5 equiv), DMSO, 120°C, 24 h.

-

Product : 2,3-Disubstituted indole derivatives (e.g., ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate).

Mechanistic Insight : The tert-butoxy group stabilizes intermediates via steric and electronic effects, directing regioselectivity during cyclization .

Ester Hydrolysis and Decarboxylation

The ethyl ester moiety is hydrolyzed under alkaline conditions:

-

Reagents/Conditions : NaOH (4 equiv), THF/HO (3:1 ratio), room temperature.

-

Product : Corresponding carboxylic acid derivative (e.g., (E)-3-(3-(carboxymethyl)-1H-indol-2-yl)acrylic acid).

Follow-Up Reactions : Subsequent decarboxylation under thermal or catalytic conditions generates indole-based alkenes .

Catalytic Hydrogenation

The α,β-unsaturated ester undergoes hydrogenation:

-

Reagents/Conditions : 10% Pd/C, H atmosphere, MeOH, 24 h.

-

Product : Saturated ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)propanoate.

Sulfonamide Formation

The indole nitrogen participates in sulfonylation:

-

Reagents/Conditions : p-Toluenesulfonyl chloride (1.5 equiv), pyridine (catalytic), CHCl, 14 h.

-

Product : N-Tosylamidocinnamic acid derivatives.

-

Yield : Moderate (purification via column chromatography required) .

Key Observation : The tert-butoxy group remains intact during sulfonylation, indicating its stability under these conditions .

Cross-Coupling Reactions

Pd-catalyzed couplings enable diversification:

-

Reagents/Conditions : [Cp*RhCl], Cu(OAc), microwave irradiation (130°C, 10 min).

-

Product : Functionalized isoindole derivatives (e.g., ethyl 3-(1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-isoindol-1-yl)propanoate).

Amino Acid Conjugation

The ester group reacts with amino acids via EDCI/DMAP-mediated coupling:

-

Reagents/Conditions : N-Boc-L-amino acids, EDCI, DMAP, DMF, 18 h.

-

Product : Boc-protected amino acid conjugates.

Stability and Functional Group Compatibility

Applications De Recherche Scientifique

Overview

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features an indole core, a propanoate ester, and a tert-butoxy group, which enhances its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases, including cancer and neurodegenerative disorders.

Antimicrobial and Anticancer Properties

Research indicates that indole derivatives exhibit significant antimicrobial and anticancer activities. This compound could be explored for its efficacy against various pathogens and cancer cell lines, making it a candidate for further pharmacological studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules and natural products. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole core is known to interact with serotonin receptors, while the ester and tert-butoxy groups may influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-(1-(2-oxoethyl)-1H-indol-2-yl)propanoate: Lacks the tert-butoxy group, which may affect its reactivity and biological activity.

Methyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-3-yl)propanoate: Similar structure but with substitution at the 3-position of the indole ring, which may alter its chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the tert-butoxy group and the propanoate ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Activité Biologique

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic compound classified within the indole derivatives. This category of compounds is renowned for its diverse biological activities, making it a significant subject of study in medicinal chemistry. The compound features an indole core, a propanoate ester, and a tert-butoxy group, which contribute to its potential biological applications.

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- CAS Number : 135440-68-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Core : Through Fischer indole synthesis.

- Introduction of the Propanoate Ester : Via esterification with ethyl propanoate.

- Addition of the tert-Butoxy Group : Using nucleophilic substitution with tert-butyl bromoacetate.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Serotonin Receptors : The indole structure allows for potential binding to serotonin receptors, influencing mood and behavior.

- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular functions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects were assessed using a disk diffusion method against various bacterial strains. This compound displayed zones of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Research Findings Summary Table

Propriétés

IUPAC Name |

ethyl 3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-5-23-17(21)11-10-15-12-14-8-6-7-9-16(14)20(15)13-18(22)24-19(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULALZEAOVSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=CC=CC=C2N1CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.